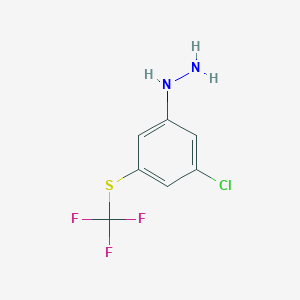
Phthalimidinoglutarimide-propargyl-C2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-propargyl-C2-OH is a compound known for its role as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . The molecular formula of this compound is C18H18N2O4, and it has a molecular weight of 326.352 g/mol .
Vorbereitungsmethoden
The synthesis of Phthalimidinoglutarimide-propargyl-C2-OH involves the condensation of phthalic acids or anhydrides with primary amines . This reaction typically requires readily available starting materials and cheap catalysts, making it an environmentally benign process with operational simplicity . The synthetic route can be summarized as follows:
Condensation Reaction: Phthalic acid or anhydride reacts with a primary amine to form the phthalimide core.
Propargylation: Introduction of the propargyl group to the phthalimide core through nucleophilic substitution or addition reactions.
Analyse Chemischer Reaktionen
Phthalimidinoglutarimide-propargyl-C2-OH undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the phthalimide core can lead to the formation of amines.
Substitution: The propargyl group can undergo nucleophilic substitution reactions, leading to the formation of more complex structures.
Common reagents and conditions used in these reactions include transition metal catalysts, Lewis acids, and Brønsted acids . Major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-propargyl-C2-OH has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-propargyl-C2-OH involves its role as a degrader building block. It contains an E3 ligase ligand that can be conjugated to target protein ligands, leading to the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the selective degradation of proteins within the cell .
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-propargyl-C2-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid: This compound also contains a propargyl group and is used in similar applications.
Propargylated building blocks: These compounds share the propargyl moiety and are used as synthetic intermediates in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for targeted protein degradation through the ubiquitin-proteasome system .
Eigenschaften
Molekularformel |
C18H18N2O4 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
3-[7-(5-hydroxypent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H18N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1,3,8-11H2,(H,19,22,23) |
InChI-Schlüssel |
NKCRVSLFDGZZEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butyl (1R)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B14057668.png)

![2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate](/img/structure/B14057675.png)
![Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B14057681.png)


